cis-DL-Pinonic acid

Descripción general

Descripción

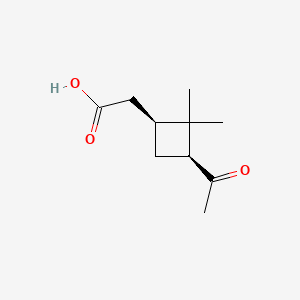

Cis-DL-Pinonic acid is a C10-monocarboxylic acid with a hydrophilic –CO2H group and a hydrophobic hydrocarbon backbone . It is a key intermediate oxidation product of α-pinene, an important monoterpene compound in biogenic emission processes that influences the atmosphere . Its molecular formula is C10H16O3 and its molecular weight is 184.2322 .

Synthesis Analysis

The synthesis of cis-DL-Pinonic acid involves transforming α-pinene into cis-pinonic acid . This transformation can be achieved through the oxidation of α-pinene using oxidative reagents such as KMnO4 . The functional groups are then converted with substituted amines to result in different α-pinene derivatives .Molecular Structure Analysis

The cis-DL-Pinonic acid molecule contains a total of 29 atoms. There are 16 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms . The deprotonated form of cis-DL-Pinonic acid, the cis-pinonate anion (cPA−), can adopt two different structural configurations – open and folded .Chemical Reactions Analysis

Cis-DL-Pinonic acid undergoes oxidation to produce secondary organic aerosol (SOA) . The photo-oxidation of pinic acid in the aqueous phase has been studied under acidic and basic pH conditions . The yields of the oxidation products of PA under acidic and basic pH conditions were observed to be drastically different .Physical And Chemical Properties Analysis

The physical and chemical properties of cis-DL-Pinonic acid are influenced by its molecular structure and its interactions with water . The detailed molecular description of cPA− hydrated clusters provides a valuable reference for understanding the initial nucleation process and aerosol formation involving organics containing both hydrophilic and hydrophobic groups .Aplicaciones Científicas De Investigación

- Photolysis : Aqueous photolysis of cis-DL-Pinonic acid occurs when exposed to 280–400 nm radiation. The primary product is 3-isopropenyl-6-oxoheptanoic acid , also known as limononic acid . This process contributes to the formation of secondary organic aerosols (SOA) in the atmosphere .

- Hydrated Clusters : Understanding the structures and energetics of hydrated deprotonated cis-Pinonic acid clusters provides insights into initial nucleation processes and aerosol formation involving hydrophilic and hydrophobic groups .

- cis-DL-Pinonic acid serves as a precursor for important α-pinene SOA tracers, including 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) and norpinic acid (NPA) . The yield of oxidation products varies significantly under acidic and basic pH conditions .

- Cloudwater and Fog Droplets : Although direct photolysis is not the dominant sink for cis-DL-Pinonic acid in cloud and fog droplets, it contributes to the removal of PA and other biogenic oxidation products in wet particulate matter .

- Investigating the photodissociation dynamics of cis-DL-Pinonic acid on the lowest triplet excited state provides valuable insights into its reactivity and transformation pathways .

- The detailed molecular description of hydrated cis-DL-Pinonic acid clusters informs our understanding of aerosol optical properties .

Atmospheric Chemistry and Aerosol Formation

Biogenic Volatile Organic Compounds (BVOC) Oxidation

Environmental Chemistry

Chemical Kinetics and Reaction Mechanisms

Optical Properties of Organic Aerosols

Analytical Chemistry

Mecanismo De Acción

Target of Action

cis-DL-Pinonic acid, also known as PA, is a major product of α-pinene oxidation . It is a C10-monocarboxylic acid with a hydrophilic –CO2H group and a hydrophobic hydrocarbon backbone It is known to interact with atmospheric components, contributing to the formation of secondary organic aerosols (soa) .

Mode of Action

It is known that cis-dl-pinonic acid undergoes oxidation to produce secondary organic aerosol (soa) . In the presence of light, cis-DL-Pinonic acid undergoes photolysis, resulting in Norrish type II isomerization .

Biochemical Pathways

cis-DL-Pinonic acid is a key intermediate oxidation product of α-pinene, an important monoterpene compound in biogenic emission processes that influences the atmosphere . The photolysis of cis-DL-Pinonic acid leads to 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, as the major product .

Action Environment

The action of cis-DL-Pinonic acid is influenced by environmental factors such as light and atmospheric conditions. Its photolysis is driven by light, and its oxidation and subsequent aerosol formation occur in the atmosphere . The presence of water also plays a significant role in its photolysis .

Safety and Hazards

According to the safety data sheet, cis-DL-Pinonic acid is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

The future directions of cis-DL-Pinonic acid research could involve further investigation of its aqueous-phase photo-oxidation . Given that the pH of atmospheric aqueous phases is highly variable and has been increasing over the past 40 years, the impact of pH on the reaction mechanisms and product yields is of particular interest . Additionally, the development of organic synthesis from natural resources, including cis-DL-Pinonic acid, has evolved over time and allows chemists to discover many molecules .

Propiedades

IUPAC Name |

2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-DL-Pinonic acid | |

CAS RN |

17879-35-5, 61826-55-9 | |

| Record name | cis-DL-Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)

![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)